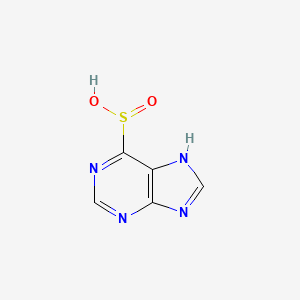
2,5-Dihydrofuran; furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydrofuran: and furan-2,5-dione are two distinct but related compounds. 2,5-Dihydrofuran is a heterocyclic organic compound with the formula C4H6O . It is a five-membered ring containing four carbon atoms and one oxygen atom, with two hydrogen atoms attached to the carbon atoms at positions 2 and 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydrofuran: can be synthesized through various methods, including the dehydration of 2-butene-1,4-diol using catalysts such as alumina or cobalt-containing catalysts . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide .
Furan-2,5-dione: is typically produced by the oxidation of benzene or butane in the presence of vanadium pentoxide and molybdenum trioxide catalysts . This process involves the catalytic oxidation of the hydrocarbons to form the anhydride.
Industrial Production Methods
Industrial production of 2,5-dihydrofuran often involves the catalytic dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . For furan-2,5-dione , the industrial method involves the oxidation of n-butane or benzene in the presence of vanadium and molybdenum oxides .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrofuran: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydro-2,5-dimethoxyfuran .
Reduction: It can be reduced to form tetrahydrofuran .
Substitution: It can undergo substitution reactions to form various derivatives.
Furan-2,5-dione: is highly reactive and can undergo:
Hydrolysis: It hydrolyzes to form maleic acid .
Diels-Alder Reactions: It reacts with dienes to form various adducts.
Polymerization: It can polymerize to form polyesters.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide .
Reducing Agents: For reduction reactions, lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
2,5-Dihydro-2,5-dimethoxyfuran: from oxidation of 2,5-dihydrofuran .
Maleic acid: from hydrolysis of furan-2,5-dione .
Polyesters: from polymerization of furan-2,5-dione .
Scientific Research Applications
2,5-Dihydrofuran: and furan-2,5-dione have diverse applications in scientific research:
Chemistry: 2,5-Dihydrofuran is used as an intermediate in the synthesis of various organic compoundsFuran-2,5-dione is used in the production of resins, coatings, and adhesives.
Biology: Furan-2,5-dione is used in the synthesis of biologically active compounds.
Medicine: Furan-2,5-dione derivatives are used in the development of pharmaceuticals.
Industry: Furan-2,5-dione is used in the production of polymers and copolymers.
Mechanism of Action
2,5-Dihydrofuran: and furan-2,5-dione exert their effects through various mechanisms:
Comparison with Similar Compounds
2,5-Dihydrofuran: and furan-2,5-dione can be compared with similar compounds such as:
Tetrahydrofuran: A fully saturated analog of 2,5-dihydrofuran .
Maleic acid: The hydrolyzed form of furan-2,5-dione .
These comparisons highlight the unique reactivity and applications of 2,5-dihydrofuran and furan-2,5-dione .
Properties
CAS No. |
36620-92-5 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dihydrofuran;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-2H,3-4H2 |
InChI Key |
RWZRGTMMGSIYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCO1.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


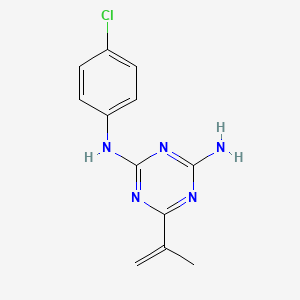






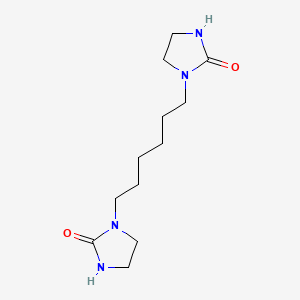
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
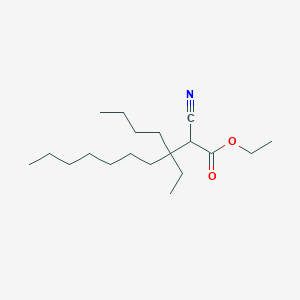
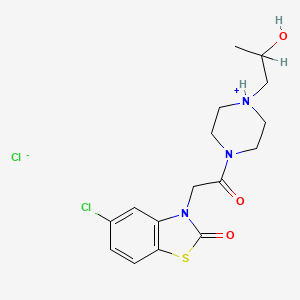
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
